molecular formula C14H17N3O2S B11165390 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11165390
M. Wt: 291.37 g/mol
InChI Key: VMFKBSWTGRBHAT-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenoxypropanoic acid with thiosemicarbazide to form the intermediate 2-phenoxy-N-(5-mercapto-1,3,4-thiadiazol-2-yl)propanamide. This intermediate is then further reacted with propyl bromide to yield the final product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3O2S/c1-3-7-12-16-17-14(20-12)15-13(18)10(2)19-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,17,18)

InChI Key

VMFKBSWTGRBHAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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